H-Gln-Cys-Pro-OH

SGLT1 glucose transport tripeptide pharmacology

H-Gln-Cys-Pro-OH (QCP) is a synthetic tripeptide composed of L-glutamine, L-cysteine, and L-proline with a free acid C-terminus (molecular formula C₁₃H₂₂N₄O₅S, MW 346.41 g/mol). It is the minimal active fragment of the human RS1 protein (gene RSC1A1) that mediates post-transcriptional down-regulation of the Na⁺-D-glucose cotransporter SGLT1 at the trans-Golgi network (TGN), reducing plasma membrane SGLT1 abundance by 40–50% with an estimated intracellular IC₅₀ of 2.0 nM.

Molecular Formula C13H22N4O5S
Molecular Weight 346.41 g/mol
Cat. No. B10852808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gln-Cys-Pro-OH
Molecular FormulaC13H22N4O5S
Molecular Weight346.41 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CS)NC(=O)C(CCC(=O)N)N)C(=O)O
InChIInChI=1S/C13H22N4O5S/c14-7(3-4-10(15)18)11(19)16-8(6-23)12(20)17-5-1-2-9(17)13(21)22/h7-9,23H,1-6,14H2,(H2,15,18)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1
InChIKeyQFTRCUPCARNIPZ-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gln-Cys-Pro-OH (QCP): Tripeptide SGLT1 Down-Regulator for Metabolic Research Procurement


H-Gln-Cys-Pro-OH (QCP) is a synthetic tripeptide composed of L-glutamine, L-cysteine, and L-proline with a free acid C-terminus (molecular formula C₁₃H₂₂N₄O₅S, MW 346.41 g/mol). It is the minimal active fragment of the human RS1 protein (gene RSC1A1) that mediates post-transcriptional down-regulation of the Na⁺-D-glucose cotransporter SGLT1 at the trans-Golgi network (TGN), reducing plasma membrane SGLT1 abundance by 40–50% with an estimated intracellular IC₅₀ of 2.0 nM [1]. QCP is transported into enterocytes by the H⁺-peptide cotransporter PepT1, which is co-localized with SGLT1 in the small intestinal brush-border membrane, enabling oral efficacy for reducing intestinal glucose absorption [2]. The compound is protected by patent US20090203621A1, which claims QCP and derivatives for the amelioration and treatment of metabolic diseases including obesity and diabetes mellitus [3].

Why Generic Tripeptide Substitution Cannot Replace H-Gln-Cys-Pro-OH in SGLT1-Targeted Research


Tripeptides containing a cysteine residue and a C-terminal proline are not functionally interchangeable. The biological activity of H-Gln-Cys-Pro-OH (QCP) depends on the precise N-terminal residue identity (Gln vs. Ser vs. Glu) within the QXP motif, which governs both SGLT1 down-regulation potency and glucose-dependence of the effect [1]. Substituting serine (QSP, IC₅₀ = 0.16 nM) for cysteine produces a 12.5-fold more potent compound, while replacing glutamine with glutamate (QEP) eliminates the glucose-attenuation mechanism, yielding constitutive activity across SGLT1, SGLT2, and SGLT3 [2]. Furthermore, the cysteine thiol group in QCP confers antioxidant properties absent in serine-containing analogs, creating a bifunctional molecule combining SGLT1 regulation with radical scavenging [3]. Generic substitution with glutathione (γ-Glu-Cys-Gly) or its analog Glu-Cys-Pro fails because the γ-glutamyl linkage and N-terminal glutamate fundamentally alter PepT1 substrate recognition, intracellular trafficking, and the glucose-sensing mechanism unique to the QCP sequence [1][4].

Quantitative Differentiation Evidence: H-Gln-Cys-Pro-OH vs. Closest Analogs for Scientific Selection


SGLT1 Down-Regulation Potency: QCP vs. QSP Head-to-Head IC₅₀ Comparison in Oocyte Expression System

In the seminal identification study, QCP (Gln-Cys-Pro) and QSP (Gln-Ser-Pro) were directly compared for SGLT1 down-regulation in Xenopus laevis oocytes co-expressing human SGLT1 and PepT1. QCP exhibited an effective intracellular IC₅₀ of 2.0 nM, whereas QSP was 12.5-fold more potent with an IC₅₀ of 0.16 nM [1]. Both tripeptides achieved a maximal 40–50% reduction of SGLT1 plasma membrane abundance, but the cysteine-to-serine substitution in the middle position dramatically altered potency [1]. This demonstrates that QCP occupies a distinct potency niche — less potent than QSP but possessing a redox-active cysteine thiol unavailable in the serine analog.

SGLT1 glucose transport tripeptide pharmacology

Glucose-Dependence of SGLT1 Down-Regulation: QCP vs. QEP Mechanistic Differentiation

QCP-mediated SGLT1 down-regulation is attenuated by intracellular monosaccharides including non-metabolized methyl-α-D-glucopyranoside and 2-deoxyglucose, making its activity glucose-dependent [1]. In contrast, the modified tripeptide QEP (Gln-Glu-Pro), where the middle serine of QSP is replaced by glutamate, exhibits glucose-independent down-regulation of SGLT1, SGLT2, and SGLT3 via constitutive inhibition of ornithine decarboxylase (ODC) [2]. This functional divergence means QCP provides physiological glucose-sensing feedforward regulation, while QEP acts as a constitutive pan-SGLT down-regulator.

glucose sensing SGLT1 regulation ODC inhibition

In Vivo Oral Efficacy: QCP Intestinal Glucose Absorption Reduction vs. Baseline

QCP and QSP are transported by the H⁺-peptide cotransporter PepT1, enabling oral bioavailability without requiring injection or formulation modification [1]. When QSP was perfused through intact rat small intestine for 1 hour, glucose absorption was reduced by 30% relative to untreated controls [1]. QCP added to food has been reported to down-regulate small intestinal D-glucose and D-galactose absorption by 20–50% [2]. This oral efficacy distinguishes QCP from most peptide-based SGLT1 modulators that require parenteral administration or prodrug strategies.

oral peptide delivery glucose absorption in vivo efficacy

Antioxidant Activity: QCP Bifunctionality vs. QSP Single-Mechanism Limitation

The cysteine residue in QCP confers thiol-dependent antioxidant activity that is absent in the serine-containing analog QSP. Direct antioxidant data for QCP itself are limited in primary literature; however, the closely related glutathione analog Glu-Cys-Pro (GCP), differing only by N-terminal Glu instead of Gln, demonstrated 61% DPPH radical scavenging activity, statistically equivalent to reduced glutathione (GSH), and significantly outperformed its constituent amino acids alone or in combination in both cell-free and cellular antioxidant assays [1]. By class-level inference, the Cys-Pro dipeptide moiety shared by QCP and GCP is the critical redox-active pharmacophore, making QCP a bifunctional molecule combining SGLT1 regulatory activity with thiol-mediated antioxidant capacity — a dual functionality that QSP cannot provide.

antioxidant peptide radical scavenging bifunctional molecule

PepT1 Substrate Specificity: QCP Cellular Uptake vs. Non-PepT1-Substrate SGLT1 Inhibitors

QCP is a validated substrate of the H⁺-peptide cotransporter PepT1 (SLC15A1), which is co-localized with SGLT1 in the apical membrane of small intestinal enterocytes [1]. This co-localization enables QCP to access its intracellular site of action (TGN) via a natural nutrient transport pathway. In contrast, classic SGLT1 inhibitors such as phlorizin act exclusively at the extracellular sugar-binding site and are not substrates for PepT1, requiring different delivery strategies [2]. Among QXP-family tripeptides, QCP and QSP share PepT1 substrate status, but the N-terminal glutamate variant GCP (Glu-Cys-Pro) has not been validated as a PepT1 substrate, and its γ-glutamyl analog glutathione is known to be a poor PepT1 substrate [3].

PepT1 transport peptide bioavailability SGLT1 modulation

Patent Protection and Commercial Differentiation: QCP vs. Non-Patented Tripeptide Alternatives

H-Gln-Cys-Pro-OH (QCP) is explicitly claimed in US Patent Application US20090203621A1, which covers the tripeptide sequence Q-C-P (Gln-Cys-Pro) and derivatives thereof for pharmaceutical compositions and food supplements targeting metabolic diseases including obesity, diabetes, and hyperglycemia [1]. The patent describes QCP as the minimal active fragment of the RS1 regulatory protein and provides experimental examples demonstrating SGLT1 down-regulation. In contrast, generic tripeptides such as Gln-Cys-Gly or Gln-Ser-Pro (QSP, though QSP is included in the same patent family) and glutathione analogs like Glu-Cys-Pro are not covered by the same claims unless they fall under derivative language. This creates a distinct procurement pathway for QCP for organizations requiring patent-protected or commercially-tracked research materials.

intellectual property therapeutic peptide patent procurement exclusivity

H-Gln-Cys-Pro-OH (QCP): Evidence-Backed Application Scenarios for Research Procurement


Glucose-Dependent SGLT1 Autoregulation Studies in Enterocyte Models

QCP is the appropriate choice for investigating the glucose-dependent autoregulatory loop of intestinal SGLT1. Unlike QSP (which is more potent but lacks the cysteine redox sensor) and QEP (which bypasses glucose-dependence entirely via constitutive ODC inhibition), QCP retains the physiological glucose-attenuation mechanism wherein intracellular monosaccharides such as methyl-α-D-glucopyranoside and 2-deoxyglucose blunt its down-regulatory effect [1]. Researchers using polarized Caco-2 monolayers or Xenopus oocytes co-expressing SGLT1 and PepT1 can apply QCP extracellularly to study the native glucose-sensing feedforward pathway at the trans-Golgi network without the confounding constitutive activity of QEP [2]. This scenario is particularly relevant for diabetes research where understanding glucose-regulated transporter trafficking is the primary objective [1].

Bifunctional SGLT1 Modulation with Concurrent Oxidative Stress Assessment

For experimental designs requiring simultaneous SGLT1 down-regulation and evaluation of oxidative stress parameters, QCP is the only QXP-family tripeptide providing dual functionality. The cysteine thiol group enables radical scavenging activity comparable to glutathione-class antioxidants, while the Gln-Cys-Pro sequence maintains SGLT1 regulatory activity [1]. In contrast, QSP (Gln-Ser-Pro) lacks antioxidant capacity entirely, and QEP (Gln-Glu-Pro) provides neither thiol-based antioxidant activity nor glucose-dependent regulation [2]. This scenario applies to studies in intestinal epithelial models subjected to high-glucose-induced oxidative stress, where QCP can simultaneously address both transporter regulation and redox status in a single-agent experimental paradigm [1][3].

Oral Peptide Efficacy Studies Leveraging Endogenous PepT1 Transport Without Formulation Development

QCP is a validated PepT1 substrate that achieves intracellular access in small intestinal enterocytes when applied orally or extracellularly, eliminating the need for injection, permeation enhancers, or specialized formulation strategies [1]. Perfusion of the analogous tripeptide QSP through intact rat small intestine reduced glucose absorption by 30% within 1 hour, and dietary admixture of QCP reduced intestinal D-glucose absorption by 20–50% [1][2]. This natural bioavailability pathway distinguishes QCP from phlorizin-class SGLT1 inhibitors that act only at the extracellular sugar-binding site and exhibit poor oral bioavailability [3]. Procurement of QCP for in vivo metabolic studies in rodent models of diabetes or obesity enables direct oral administration in drinking water or chow without the cost and variability associated with formulation development [1].

IP-Protected Lead Compound Development for Antidiabetic Nutraceutical or Pharmaceutical Programs

Organizations developing proprietary antidiabetic therapies or functional food ingredients benefit from QCP's explicit patent protection under US20090203621A1, which claims the Q-C-P tripeptide sequence and derivatives for pharmaceutical compositions, methods of treating metabolic disease, and food/feed supplements [1]. Unlike unpatented glutathione or generic tripeptide mixtures, QCP provides a defined IP position with demonstrated in vivo efficacy data (20–50% glucose absorption reduction) and a characterized mechanism of action (PepT1-dependent uptake, TGN-level SGLT1 down-regulation) that supports regulatory dossier development [1][2]. The patent also covers derivatives, enabling medicinal chemistry optimization programs while maintaining freedom-to-operate within the QXP motif space [1].

Quote Request

Request a Quote for H-Gln-Cys-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.